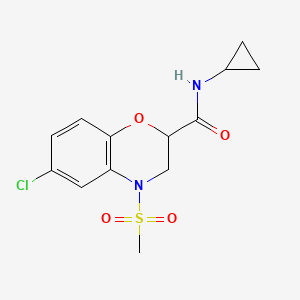
6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O4S and its molecular weight is 330.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS: 866142-51-0) is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H15ClN2O4S with a molar mass of 330.79 g/mol. The structure includes a benzoxazine ring, a cyclopropyl group, and a methylsulfonyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN2O4S |
| Molar Mass | 330.79 g/mol |
| CAS Number | 866142-51-0 |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
The mechanisms through which this compound exerts its effects may involve:
- Ion Channel Modulation : The compound has been identified as a KCNQ2 opener, which can influence neuronal excitability and may be beneficial in conditions like epilepsy .
- Signal Transduction Pathways : Potential interactions with inflammatory pathways could lead to reduced cytokine production and inflammation.
Case Study 1: Neuroprotective Activity
In a study examining the effects of similar benzoxazine derivatives on neuronal cells, it was found that these compounds significantly reduced hyperexcitability and had protective effects against excitotoxicity. This suggests that this compound may offer therapeutic benefits in neurological conditions .
Case Study 2: Antitumor Potential
Research on related compounds has indicated significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated enhanced activity when combined with traditional chemotherapeutic agents like doxorubicin. This synergy suggests that this compound could also enhance the efficacy of existing cancer therapies.
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-21(18,19)16-7-12(13(17)15-9-3-4-9)20-11-5-2-8(14)6-10(11)16/h2,5-6,9,12H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNFRYAIQBXHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














